2,3,3',4,4',5,5',6-Octabromodiphenyl ether

Catalog No.
S1490449
CAS No.
446255-56-7
M.F
C12H2Br8O
M. Wt
801.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3',4,4',5,5',6-Octabromodiphenyl ether

CAS Number

446255-56-7

Product Name

2,3,3',4,4',5,5',6-Octabromodiphenyl ether

IUPAC Name

1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenoxy)benzene

Molecular Formula

C12H2Br8O

Molecular Weight

801.4 g/mol

InChI

InChI=1S/C12H2Br8O/c13-4-1-3(2-5(14)6(4)15)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H

InChI Key

CVMKCYDBEYHNBM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Synonyms

Pentabromo(3,4,5-tribromophenoxy)benzene; BDE 205; PBDE 205

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

2,3,3',4,4',5,5',6-Octabromodiphenyl ether is a highly brominated compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). This compound is primarily utilized as a flame retardant in various consumer products, including textiles, electronics, and plastics. Its high bromine content significantly enhances its effectiveness in preventing fire hazards. The molecular formula of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether is C12H2Br8OC_{12}H_2Br_8O, and it has a molecular weight of approximately 801.38 g/mol. The compound exhibits a melting point range of 206-210°C and is slightly soluble in solvents such as dimethyl sulfoxide and tetrahydrofuran .

BDE-205 is considered a persistent organic pollutant (POP) due to its resistance to degradation and potential for long-range transport in the environment. Research suggests potential health hazards, including:

  • Endocrine disruption: BDE-205 may interfere with hormonal systems due to its structural similarity to thyroid hormones.
  • Neurodevelopmental effects: Studies suggest potential associations between BDE-205 exposure and neurodevelopmental problems in children.

  • Oxidation: This compound can be oxidized to yield brominated phenols and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to form lower brominated diphenyl ethers using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atoms can be substituted with other functional groups in the presence of nucleophiles such as hydroxide ions or amines .

These reactions are significant for understanding the environmental fate and potential degradation pathways of this compound.

Research has indicated that 2,3,3',4,4',5,5',6-Octabromodiphenyl ether exhibits potential endocrine-disrupting properties. Studies suggest that exposure to this compound may impact hormonal functions and reproductive health in various organisms. Additionally, it has been investigated for its toxicological effects on human health, raising concerns about its persistence in the environment and bioaccumulation in living organisms .

The synthesis of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. This reaction is carried out under controlled conditions using bromine and a catalyst such as iron or aluminum bromide. Industrial production methods focus on large-scale bromination processes that ensure the selective bromination of specific positions on the diphenyl ether molecule. The final product is often purified through crystallization or distillation to achieve the desired purity level .

Toxicity Level2,3,3',4,4',5,5',6-Octabromodiphenyl ether8Flame retardantModerateTetrabromodiphenyl ether4Flame retardantLowPentabromodiphenyl ether5Flame retardantModerateHexabromodiphenyl ether6Flame retardantHighDecabromodiphenyl ether10Flame retardantVery High

The unique aspect of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether lies in its high degree of bromination which enhances its flame-retardant properties while also raising concerns regarding its environmental persistence and biological activity compared to other similar compounds .

Studies on the interactions of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether with biological systems have revealed potential concerns regarding its environmental impact and toxicity. Research has focused on how this compound interacts with endocrine systems and its effects on cellular mechanisms in various organisms. The findings highlight the need for further investigation into its long-term effects on health and ecosystems .

Several compounds share structural similarities with 2,3,3',4,4',5,5',6-Octabromodiphenyl ether. These include:

  • Tetrabromodiphenyl ether: Contains four bromine atoms; less brominated than octabromodiphenyl ether but still effective as a flame retardant.
  • Pentabromodiphenyl ether: Has five bromine atoms; used similarly but may exhibit different biological effects.
  • Hexabromodiphenyl ether: Contains six bromine atoms; known for higher toxicity levels compared to lower-brominated counterparts.
  • Decabromodiphenyl ether: Features ten bromine atoms; widely used but has faced regulatory scrutiny due to environmental persistence.

Comparison Table

Compound NameBromine Atoms

Industrial Production Emissions

Historically, industrial production of commercial octaBDE mixtures represented a primary emission source for 2,3,3',4,4',5,5',6-octabromodiphenyl ether. Manufacturing facilities released particulate matter and vapors during synthesis, handling, and formulation into polymers. For example, dust generated during polymer processing accounted for localized airborne concentrations of 0.042–79 pg/m³, with median levels of 2.5 pg/m³ in particulate samples [1]. These emissions were enriched with hepta- and octa-brominated congeners, reflecting the composition of commercial mixtures [1]. Although production has ceased in the European Union, United States, and Japan since the mid-2000s [5], legacy emissions persist in soils near former manufacturing sites. For instance, agricultural soils treated with contaminated sewage sludge retained elevated octaBDE concentrations over 20 years post-application [3].

Product Lifecycle Releases

As an additive flame retardant, 2,3,3',4,4',5,5',6-octabromodiphenyl ether leaches from polymer matrices during the service life of consumer products. Common applications include acrylonitrile butadiene styrene (ABS) plastics in electronics, where the compound constitutes 12–18% of the product by weight [5]. Leaching rates increase with mechanical abrasion, UV exposure, and thermal degradation, releasing particles into indoor air and household dust. Over time, these particles enter wastewater systems via washing or atmospheric deposition [4]. Field studies demonstrate that 1–3 µm particles dominate indoor dust samples, facilitating human exposure and environmental dispersal [1].

Waste Management Contribution

Improper disposal and recycling of octaBDE-containing products amplify environmental releases. Landfilling leads to slow leaching into groundwater, while incineration without adequate temperature controls generates polybrominated dibenzofurans (PBDFs) [2]. Wastewater treatment plants concentrate octaBDE in sewage sludge, which, when applied to agricultural fields, introduces the compound into terrestrial food webs [3]. In the United Kingdom, risk assessments identified polymer processing waste as a critical pathway, with 3–10 µm particles settling in wastewater during equipment cleaning [4].

Environmental Transport and Distribution Processes

Atmospheric Transport Dynamics

Atmospheric transport drives the global distribution of 2,3,3',4,4',5,5',6-octabromodiphenyl ether. With a vapor pressure of 6.59 × 10⁻⁶ Pa at 21°C [3], the compound adsorbs to fine particulate matter (1–10 µm diameter) and undergoes long-range transport. Air masses passing over industrial regions in southern Europe carry elevated concentrations, with Arctic monitoring programs detecting octaBDE in air samples at 0.1–2.3 pg/m³ [3]. The atmospheric half-life of 76 days enables transcontinental dispersal, explaining its presence in remote regions like Greenland [3].

Aquatic Distribution Pathways

In aquatic systems, 2,3,3',4,4',5,5',6-octabromodiphenyl ether partitions to sediments due to its hydrophobicity (log Kow = 6.29) [3]. Estuarine sediments near urban centers show concentrations up to 270 ng/g lipid weight, with bioaccumulation factors of 1,000–5,600 observed in benthic organisms [3]. Riverine transport further distributes the compound to coastal regions, where tidal action redistributes sediment-bound octaBDE across estuaries.

Terrestrial Migration Patterns

Terrestrial migration occurs via sludge-amended soils and atmospheric deposition. OctaBDE persists in soils with half-lives exceeding 20 years, as demonstrated in Swedish agricultural fields [3]. Vertical migration through soil profiles is limited by strong adsorption to organic matter, though wind erosion resuspends particles, facilitating redistribution to adjacent ecosystems.

Environmental Persistence Mechanisms

The persistence of 2,3,3',4,4',5,5',6-octabromodiphenyl ether stems from its bromine substitution pattern and molecular stability. The eight bromine atoms create steric hindrance, shielding the diphenyl ether backbone from enzymatic attack [2]. In aerobic soils, the compound resists microbial degradation, with OECD 301D tests showing no degradation over 28 days [3]. Sediment cores from industrialized regions reveal intact octaBDE profiles dating to the 1980s, confirming environmental stability [3].

Transformation and Degradation Pathways

Photolytic Transformation

UV irradiation induces debromination of 2,3,3',4,4',5,5',6-octabromodiphenyl ether, generating hepta- and hexa-brominated congeners. Solar exposure in surface waters and atmospheric particulates accelerates this process, with laboratory studies showing 10–15% degradation over 72 hours under simulated sunlight [1]. Field data from urban aerosols corroborate photolytic enrichment of nonaBDEs relative to commercial mixtures, suggesting in situ degradation of higher brominated congeners [1].

Anaerobic Degradation Processes

In anaerobic sediments, microbial reductive debromination produces lower-brominated metabolites. Methanogenic bacteria sequentially remove bromine atoms from the para and meta positions, yielding 2,3,4,5-tetrabromodiphenyl ether as a terminal product [3]. Half-lives for anaerobic degradation range from 5–15 years, depending on sediment organic carbon content [3].

Metabolic Transformation in Environmental Matrices

Biotransformation in terrestrial and aquatic organisms generates hydroxylated and methoxylated derivatives. Peregrine falcon eggs from northern Sweden contain 220–270 ng/g lipid weight of heptabromodiphenyl ether, indicative of metabolic debromination [3]. In vitro assays with human liver microsomes estimate a metabolic half-life of 100 days, though in vivo data remain limited [3].

XLogP3

9

UNII

IC12H1GS4R

Other CAS

446255-56-7

Wikipedia

2,3,3',4,4',5,5',6-octabromodiphenyl ether

Dates

Modify: 2023-08-15

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